molecular formula C10H16O4 B3013992 (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2243503-72-0

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B3013992
CAS No.: 2243503-72-0
M. Wt: 200.234
InChI Key: FYJGSVOVZWEXDH-NXRLNHOXSA-N
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Description

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[331]nonane-3-carboxylic acid is a unique bicyclic compound characterized by its two hydroxyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by selective hydroxylation and carboxylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Allicin
  • 3-Cyanophenylboronic acid

Comparison: Compared to these similar compounds, (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its bicyclic structure and the presence of both hydroxyl and carboxylic acid groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,3S,5S,6S,7R)-6,7-dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-8-3-5-1-6(9(8)12)4-7(2-5)10(13)14/h5-9,11-12H,1-4H2,(H,13,14)/t5-,6+,7+,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJGSVOVZWEXDH-NXRLNHOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1C(C(C2)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H](C[C@H]1[C@@H]([C@@H](C2)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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